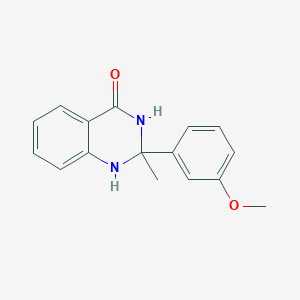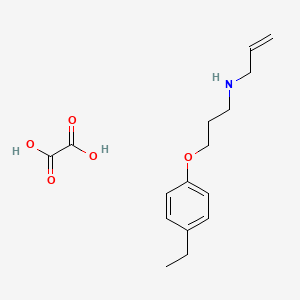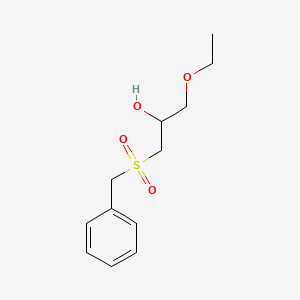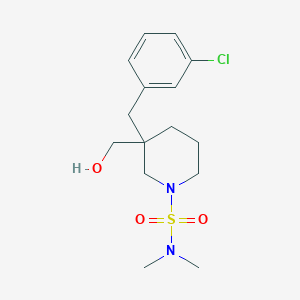
2-(3-methoxyphenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-methoxyphenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core with a methoxyphenyl and a methyl group attached. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 2-(3-methoxyphenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone can be achieved through various synthetic routes. One common method involves the condensation of 3-methoxybenzaldehyde with anthranilic acid in the presence of a catalyst, followed by cyclization to form the quinazolinone core. The reaction conditions typically involve heating the mixture in a suitable solvent such as ethanol or acetic acid. Industrial production methods may involve optimizing the reaction conditions to increase yield and purity, such as using advanced catalysts or employing continuous flow reactors.
Chemical Reactions Analysis
2-(3-methoxyphenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazolinone derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions include various quinazolinone derivatives with altered biological activities.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It has been investigated for its potential as a therapeutic agent in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-methoxyphenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting its anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
2-(3-methoxyphenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone can be compared with other quinazolinone derivatives, such as:
2-phenylquinazolinone: Lacks the methoxy group, which may result in different biological activities.
2-(4-methoxyphenyl)quinazolinone: Has the methoxy group in a different position, potentially altering its interaction with molecular targets.
2-methylquinazolinone: Lacks the methoxyphenyl group, which may affect its overall biological activity. The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct biological properties and potential therapeutic applications.
Properties
IUPAC Name |
2-(3-methoxyphenyl)-2-methyl-1,3-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-16(11-6-5-7-12(10-11)20-2)17-14-9-4-3-8-13(14)15(19)18-16/h3-10,17H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPFHPIMUUDQTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC2=CC=CC=C2C(=O)N1)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(7Z)-3-(3-acetylphenyl)-7-[(5-iodofuran-2-yl)methylidene]-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B6123111.png)
![N-cyclopropyl-3-(1-{[5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinyl]carbonyl}-4-piperidinyl)propanamide](/img/structure/B6123116.png)
![5-bromo-N-({[3-chloro-2-(1-piperidinyl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B6123121.png)
![6,6-dimethyl-9-(1-methyl-1H-pyrazol-4-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B6123130.png)
![N-(4-fluorophenyl)-2-[(4-methyl-1-piperazinyl)amino]-2,2-diphenylacetamide](/img/structure/B6123134.png)
![2'-{[(4-acetylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B6123136.png)



![N-(3-acetylphenyl)-N'-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}urea](/img/structure/B6123165.png)
![5-[2-[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]imidazolidine-2,4-dione](/img/structure/B6123172.png)
![N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide](/img/structure/B6123187.png)

![methyl 3-[1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]propanoate](/img/structure/B6123203.png)
